![molecular formula C20H20ClF2N3O3S B13385669 5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B13385669.png)
5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide
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Overview
Description
ABT-639 is a selective T-type calcium channel blocker that has shown efficacy in a wide range of preclinical models of nociceptive and neuropathic pain . It is known for its robust analgesic activities following oral administration and has been evaluated for its pharmacokinetics, tolerability, and safety in human clinical trials .
Chemical Reactions Analysis
ABT-639 undergoes various chemical reactions typical of organic compounds containing sulfanilide moieties. These reactions include:
Oxidation: ABT-639 can undergo oxidation reactions, particularly at the sulfur atom in the sulfanilide group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of T-type calcium channel blockers.
Biology: ABT-639 is used to investigate the role of T-type calcium channels in cellular processes.
Mechanism of Action
ABT-639 exerts its effects by selectively inhibiting T-type calcium channels, specifically the Cav3.2 subtype . This inhibition reduces calcium influx into neurons, thereby modulating pain signaling pathways. The compound’s mechanism involves binding to the alpha-1H subunit of the T-type calcium channels, leading to decreased neuronal excitability and pain perception .
Comparison with Similar Compounds
ABT-639 is compared with other T-type calcium channel blockers such as Z944 and TTA-P2 . While Z944 has shown more potent inhibition of Cav3.2 currents, ABT-639 is unique in its peripheral selectivity and specific binding profile . Other similar compounds include:
Z944: A more potent inhibitor of Cav3.2 channels.
Biological Activity
The compound 5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈ClF₂N₃O₂S
- Molecular Weight: 397.87 g/mol
Structural Features:
The compound features a pyrrolo[1,2-a]pyrazine core fused with various functional groups that enhance its biological activity. The presence of halogens (chlorine and fluorine) and the sulfonamide moiety are critical for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit carbonic anhydrase or other relevant enzymes, affecting physiological processes like acid-base balance and fluid secretion.
- Modulation of Receptor Activity: The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses related to inflammation and cancer progression.
Pharmacological Effects
-
Antitumor Activity:
- Several studies indicate that compounds with similar structures exhibit significant antitumor effects by inhibiting tumor cell proliferation and inducing apoptosis. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Anti-inflammatory Properties:
- Antimicrobial Activity:
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of similar pyrrolopyrazine derivatives in vitro against human cancer cell lines. Results indicated that these compounds significantly reduced cell viability at micromolar concentrations through apoptosis induction mechanisms .
Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation, a related compound demonstrated a marked reduction in edema formation and inflammatory cytokine levels. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H20ClF2N3O3S |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2 |
InChI Key |
AGPIHNZOZNKRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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